molecular formula C7H15FN2 B15217779 (R)-1-(3-Fluoropropyl)pyrrolidin-3-amine

(R)-1-(3-Fluoropropyl)pyrrolidin-3-amine

Cat. No.: B15217779
M. Wt: 146.21 g/mol
InChI Key: XKHSXPNTQRAWJC-SSDOTTSWSA-N
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Description

®-1-(3-Fluoropropyl)pyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a fluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoropropyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of ®-1-(3-Fluoropropyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoropropyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for the fluoropropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

®-1-(3-Fluoropropyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoropropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluoropropyl)pyrrolidin-3-amine: The enantiomer of the compound with potentially different biological activities.

    1-(3-Fluoropropyl)pyrrolidine: Lacks the amine group, leading to different chemical and biological properties.

    3-Fluoropropylamine: A simpler structure with different reactivity and applications.

Uniqueness

®-1-(3-Fluoropropyl)pyrrolidin-3-amine is unique due to its chiral nature and the presence of both a fluoropropyl group and a pyrrolidine ring. This combination imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

(3R)-1-(3-fluoropropyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H15FN2/c8-3-1-4-10-5-2-7(9)6-10/h7H,1-6,9H2/t7-/m1/s1

InChI Key

XKHSXPNTQRAWJC-SSDOTTSWSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CCCF

Canonical SMILES

C1CN(CC1N)CCCF

Origin of Product

United States

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